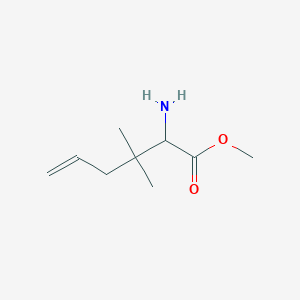
Methyl 2-amino-3,3-dimethylhex-5-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-3,3-dimethylhex-5-enoate is an organic compound with the molecular formula C9H17NO2 It is a derivative of hexenoic acid and features both an amino group and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3,3-dimethylhex-5-enoate typically involves the esterification of 2-amino-3,3-dimethylhex-5-enoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then neutralized and the product is purified by distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are continuously fed into the reactor and the product is continuously removed. This method allows for efficient production with high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3,3-dimethylhex-5-enoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and amines (NH3) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of Methyl 2-nitro-3,3-dimethylhex-5-enoate.
Reduction: Formation of Methyl 2-amino-3,3-dimethylhex-5-enol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-amino-3,3-dimethylhex-5-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3,3-dimethylhex-5-enoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis to release the active acid form, which can interact with cellular pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,2-dimethylhex-5-enoate: Similar structure but lacks the amino group.
2-Amino-3,3-dimethylhex-5-enoic acid: Similar structure but lacks the ester group.
Uniqueness
Methyl 2-amino-3,3-dimethylhex-5-enoate is unique due to the presence of both an amino group and a methyl ester group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in scientific research.
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
methyl 2-amino-3,3-dimethylhex-5-enoate |
InChI |
InChI=1S/C9H17NO2/c1-5-6-9(2,3)7(10)8(11)12-4/h5,7H,1,6,10H2,2-4H3 |
InChI Key |
IQPRZDWMLCOTDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC=C)C(C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















